molecular formula C13H22N2O4 B1485192 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid CAS No. 2098019-31-7

7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B1485192
CAS No.: 2098019-31-7
M. Wt: 270.32 g/mol
InChI Key: STXHDAIDPDJKGQ-UHFFFAOYSA-N
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Description

“7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid” is a chemical compound. It has a molecular weight of 271.31 . The compound is typically stored at room temperature . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The IUPAC name for this compound is “7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid”. The InChI code is "1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(10(15)16)13(7-14)4-5-18-8-13/h9H,4-8H2,1-3H3,(H,15,16)" .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.31 . It is a pale-yellow to yellow-brown sticky oil to semi-solid . It is typically stored at room temperature .

Scientific Research Applications

Supramolecular Chemistry

The study by Graus et al. explores the synthesis of cyclohexane-5-spirohydantoin derivatives, discussing their molecular and crystal structures. Although not the exact compound , these derivatives, which include various diazaspiro[4.5]decane structures, help in understanding the role of substituents in supramolecular arrangements. This research highlights how modifications to the cyclohexane ring affect the crystal packing and supramolecular interactions, a principle that could extend to the study of "7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid" in designing new materials or understanding its behavior in solid-state forms (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Organic Synthesis

In the realm of organic synthesis, Stepakov et al. describe the selective reduction of similar compounds, illustrating the nuanced chemical reactivity that such structures possess. This work could inform synthetic strategies involving "this compound," particularly in modifications at specific sites of the molecule for the development of new pharmaceuticals or materials (Stepakov, Galkin, Larina, Molchanov, & Kostikov, 2009).

Catalysis and Chemical Transformations

The work by Lawson et al. on α-bromo spiroketals delves into the stereochemistry and elimination reactions of similar spirocyclic compounds. Their findings on bromination and subsequent reactions provide valuable insights into the manipulation of spirocyclic scaffolds, which could be applicable to functionalizing or deriving new entities from "this compound" for specific chemical or biological activities (Lawson, Kitching, Kennard, & Byriel, 1993).

Linkers in Solid-Phase Synthesis

Leisvuori et al. discuss the use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione as an orthogonal linker for solid-phase synthesis of oligonucleotides, showcasing the utility of spirocyclic compounds in facilitating the synthesis of complex biomolecules. This suggests potential applications for "this compound" in developing novel linkers or protecting groups that can be used in the synthesis of peptides, nucleotides, or other biologically relevant molecules (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-6-9(13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXHDAIDPDJKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 2
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 4
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 5
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Reactant of Route 6
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

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